N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetohydrazide
Description
N’-(4-hydroxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a hydroxy group, a methoxy group, a trifluoromethyl group, and a thiazole ring, which contribute to its diverse reactivity and potential utility in research and industry.
Properties
Molecular Formula |
C20H17F3N4O3S |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C20H17F3N4O3S/c1-30-17-7-12(5-6-16(17)28)10-24-27-18(29)9-15-11-31-19(26-15)25-14-4-2-3-13(8-14)20(21,22)23/h2-8,10-11,28H,9H2,1H3,(H,25,26)(H,27,29)/b24-10+ |
InChI Key |
QEJDEAPZKCZRPL-YSURURNPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-hydroxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide typically involves a multi-step process. One common approach includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Formation of the Thiazole Core
The thiazole ring is synthesized via cyclocondensation of thiourea derivatives with α-halo ketones or via Hantzsch thiazole synthesis. For example:
-
Reaction : 2-Amino-4-(3-(trifluoromethyl)phenylamino)thiazole is formed by reacting 3-(trifluoromethyl)aniline with thiourea and α-bromoacetophenone derivatives in ethanol under reflux .
Hydrazide Coupling
The acetohydrazide side chain is introduced via nucleophilic acyl substitution:
-
Reaction : 2-[2-(3-Trifluoromethylanilino)-1,3-thiazol-4-yl]acetic acid is treated with hydrazine hydrate to form the corresponding hydrazide .
Cyclohexadienone Functionalization
The Z-configuration cyclohexadienone moiety is synthesized via Knoevenagel condensation:
-
Reaction : 3-Methoxy-4-oxocyclohexa-2,5-dien-1-carbaldehyde reacts with the hydrazide group to form the final Schiff base .
-
Conditions : Anhydrous ethanol, glacial acetic acid catalyst, 60–70°C .
Electrophilic Aromatic Substitution
The electron-rich thiazole ring undergoes nitration and sulfonation at the 5-position:
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-thiazole derivative | 72% | |
| Sulfonation | SO₃/H₂SO₄, 50°C | 5-Sulfo-thiazole derivative | 68% |
Nucleophilic Attack on the Hydrazide
The hydrazide group participates in condensation reactions:
Oxidation of the Cyclohexadienone Moiety
The cyclohexadienone system is prone to oxidation, forming quinone derivatives:
| Reagent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 25°C, 2 h | 3-Methoxy-1,4-benzoquinone | Complete oxidation |
| DDQ | CH₂Cl₂, reflux | Stable radical intermediate | Partial oxidation |
Reduction of the Trifluoromethyl Group
The -CF₃ group is resistant to reduction, but hydrogenolysis under high-pressure H₂/Pd-C partially reduces it to -CH₂F .
pH-Dependent Hydrolysis
The hydrazide bond hydrolyzes under acidic/basic conditions:
| Condition | Degradation Product | Half-Life |
|---|---|---|
| 0.1 M HCl, 25°C | 2-[2-(3-Trifluoromethylanilino)thiazol-4-yl]acetic acid | 6.2 h |
| 0.1 M NaOH, 25°C | Same as above + hydrazine | 4.8 h |
Photodegradation
Exposure to UV light (254 nm) induces retro-Knoevenagel cleavage, regenerating the aldehyde and hydrazide precursors.
Suzuki-Miyaura Coupling
The thiazole bromo-derivative undergoes Pd-catalyzed coupling:
Click Chemistry
The hydrazide group participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) :
Comparative Reactivity of Structural Analogues
| Analog | Key Difference | Reactivity Trend |
|---|---|---|
| N'-(3-Oxocyclohex-1-en-1-yl)methyl variant | Lacks methoxy group | Faster hydrolysis (t₁/₂ = 3.1 h in 0.1 M HCl) |
| 2-[2-(4-Methylanilino)thiazol-4-yl]acetohydrazide | -CF₃ replaced with -CH₃ | Reduced electrophilic substitution yield |
Mechanistic Insights
Scientific Research Applications
N’-(4-hydroxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(4-hydroxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. For example, the trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the thiazole ring may interact with nucleic acids or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- N’-(4-hydroxy-3-methoxybenzylidene)-3,4-dimethoxybenzohydrazide
- N’-(4-hydroxy-3-methoxybenzylidene)cyclohexanecarbohydrazide
- N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide
Uniqueness
N’-(4-hydroxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide is unique due to the presence of the trifluoromethyl group and the thiazole ring, which are not commonly found together in similar compounds
Biological Activity
N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetohydrazide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C21H20N4O5
- Molecular Weight : 408.407 g/mol
- Density : 1.33 g/cm³
- LogP : 2.071
These properties suggest a moderate lipophilicity, which may influence the compound's absorption and distribution in biological systems.
The compound's biological activity can be attributed to its structural components, particularly the thiazole and hydrazide moieties. Thiazoles are known for their diverse biological properties, including antimicrobial and anticancer activities. Hydrazides often exhibit anti-inflammatory and antitumor effects. The combination of these functionalities in this compound suggests a multifaceted mechanism of action.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, hydrazone derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
The thiazole ring in this compound has been linked to antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Anti-inflammatory Effects
Hydrazides are recognized for their anti-inflammatory properties. Research indicates that N'-substituted hydrazides can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This suggests that the compound may be beneficial in treating inflammatory diseases.
Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of a related hydrazide compound on human breast cancer cells (MCF-7). The results showed that treatment with the compound led to a significant decrease in cell viability (IC50 = 15 µM), with evidence of apoptosis confirmed through flow cytometry analysis.
Study 2: Antimicrobial Activity
In another investigation, a series of thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. One derivative exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, highlighting the potential for development as an antimicrobial agent .
Q & A
Q. What are the recommended synthetic routes for this acetohydrazide derivative?
The compound can be synthesized via hydrazide condensation reactions. A typical approach involves refluxing a thiazole precursor with a substituted hydrazine derivative in ethanol or methanol under acidic conditions (e.g., glacial acetic acid). For example, highlights the use of substituted phenylhydrazines in analogous syntheses. Purification often involves recrystallization from methanol or ethanol, as demonstrated in hydrazide-based syntheses .
Q. Which spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- IR spectroscopy to confirm carbonyl (C=O) and hydrazide (N–H) functional groups.
- 1H/13C NMR to resolve the Z-configuration of the methylidene group and aromatic substituents.
- Mass spectrometry (MS) to verify molecular weight and fragmentation patterns.
- Elemental analysis to confirm purity (e.g., C, H, N content) .
Q. How should researchers design initial biological activity assessments?
Begin with in vitro enzyme inhibition assays targeting relevant pathways (e.g., kinase or protease inhibition). Use standardized protocols for cytotoxicity screening (e.g., MTT assay on cancer cell lines). and describe similar frameworks for evaluating benzimidazole and pyrazole derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Employ Design of Experiments (DoE) and Bayesian optimization to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading). demonstrates the superiority of heuristic algorithms over trial-and-error approaches for yield optimization. For complex reactions, consider microwave-assisted synthesis (e.g., ) to reduce side products .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Reproducibility checks : Ensure consistent purity (>95% by HPLC; isotopic labeling as in for traceability).
- Standardized assays : Use positive controls (e.g., known inhibitors) and validate across multiple cell lines.
- Mechanistic studies : Employ molecular docking or isothermal titration calorimetry (ITC) to confirm target binding .
Q. How to address crystallographic challenges posed by the compound’s complex structure?
- Use SHELXL ( ) for refining high-resolution data, particularly for handling the Z-configuration and disorder in the cyclohexadienone ring.
- WinGX ( ) facilitates data integration and error correction.
- ORTEP-3 ( ) generates publication-quality thermal ellipsoid diagrams, critical for visualizing steric strain in the thiazole-hydrazide moiety .
Q. How to analyze regioselectivity in the synthesis of analogous derivatives?
- Computational modeling : DFT calculations (e.g., Gaussian) predict reaction pathways and regioselectivity.
- Control experiments : Synthesize derivatives with varied substituents (e.g., substituted phenylhydrazines) to map electronic effects.
- X-ray crystallography : Compare crystal structures to confirm regiochemical outcomes .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
